4-Chloro-1-isopropyl-1H-pyrazole

Übersicht

Beschreibung

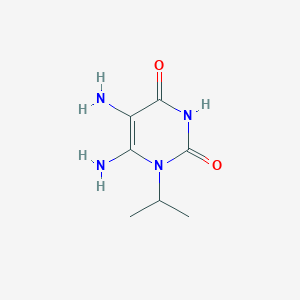

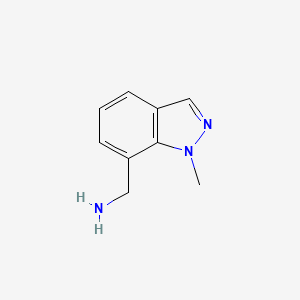

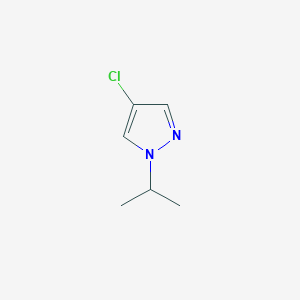

4-Chloro-1-isopropyl-1H-pyrazole is a chemical compound with the molecular formula C6H9ClN2 . It has a molecular weight of 144.602 Da . It is a derivative of pyrazole, a class of compounds that are considered pharmacologically important and possess almost all types of pharmacological activities .

Synthesis Analysis

Pyrazoles can be synthesized through a variety of methods. One common method involves the reaction of α,β-ethylenic ketones with hydrazine derivatives to form pyrazolines, which after removal of the leaving group, provide the desired pyrazoles . There are also other methods involving the use of different reagents and conditions .Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered ring containing two nitrogen atoms and three carbon atoms . The compound has a chlorine atom attached to one of the carbon atoms in the ring .Chemical Reactions Analysis

Pyrazoles, including this compound, can undergo a variety of chemical reactions. These reactions can lead to the formation of different pyrazole derivatives with diverse biological activities .Physical And Chemical Properties Analysis

This compound has a molecular weight of 102.52 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 .Wissenschaftliche Forschungsanwendungen

Synthesis and Molecular Corroborations

4-Chloro-1-isopropyl-1H-pyrazole derivatives have been synthesized and studied for their biological properties, including antioxidant, anti-breast cancer, and anti-inflammatory activities. These studies involved molecular docking to examine interactions with enzymes like Cyclooxygenase-2 and Phosphoinositide-3-Kinase, which are linked to inflammation and breast cancer. Some derivatives showed promising anti-inflammatory properties through COX-2 inhibition and HRBC membrane stabilization (Thangarasu, Manikandan, & Thamaraiselvi, 2019).

Teratogenic and Toxic Properties

Research on pyrazole derivatives, including this compound, has been conducted to understand their teratogenic and toxic properties. Studies using Drosophila melanogaster as a model organism have shown that genetic polymorphism can influence the teratogenicity and developmental toxicity of these compounds (Eisses, 1994).

Enzymatic Halogenation

The enzymatic halogenation process for pyrazoles, including this compound, has been explored. Chloroperoxidase from Caldariomyces fumago was used for chlorination, yielding chloro derivatives in good yields. These processes highlight the potential for creating derivatives with varying properties (Franssen, Boven, & Plas, 1987).

Antimicrobial and Free-Radical Scavenging Activity

Research into the antimicrobial and antioxidant properties of pyrazole derivatives, including this compound, has been conducted. Studies have revealed that chloro derivatives exhibit significant antimicrobial activities and free-radical scavenging properties (Hamada & Abdo, 2015).

Catalysis in Organic Chemistry

This compound has been utilized in the field of organic chemistry, particularly in catalysis. Studies have shown its application in asymmetric allylic alkylation with palladium coordination, demonstrating its utility in synthesizing optically active compounds (Bovens, Togni, & Venanzi, 1993).

Antipsychotic Agent Research

Pyrazole derivatives have been explored as potential antipsychotic agents. Research has focused on synthesizing and evaluating various 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols for their pharmacological properties, including their ability to influence the cell cycle and induce apoptosis in cancer cells (Wise et al., 1987).

Safety and Hazards

Zukünftige Richtungen

Given the wide range of pharmacological activities exhibited by pyrazole derivatives, there is significant interest in further studying these compounds. This includes the development of new synthesis methods, the exploration of their biological activities, and their potential applications in medicine and other fields .

Eigenschaften

IUPAC Name |

4-chloro-1-propan-2-ylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2/c1-5(2)9-4-6(7)3-8-9/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGJITOJTCHBHJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.